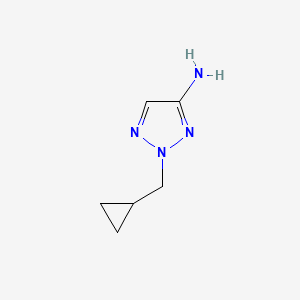
2-(Cyclopropylmethyl)triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopropylmethyl)triazol-4-amine is a compound with the molecular weight of 138.17 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been a topic of interest in recent years due to their wide range of potential pharmaceutical activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . For instance, Komykhov and coworkers developed a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid for the synthesis of (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols .Molecular Structure Analysis
The molecular structure of this compound is represented by the Inchi Code: 1S/C6H10N4/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2,(H2,7,9) .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been extensively studied. These compounds are known to participate in a variety of reactions, leading to the synthesis of a wide range of heterocycles .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 138.17 .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
- Anticonvulsant Properties : Researchers have explored its potential as an anticonvulsant agent, aiming to develop safer and more effective treatments for epilepsy and related disorders .
- Antibiotics : The compound’s structural resemblance to essential amide bonds has led to the synthesis of antibiotics like Rufinamide and cefatrizine .
Organic Synthesis and Click Chemistry
- Click Chemistry : The 1,2,3-triazole motif is a cornerstone of click chemistry. Researchers use it for efficient and modular synthesis of complex molecules. The Huisgen 1,3-dipolar cycloaddition and strain-promoted azide-alkyne cycloaddition are popular methods .
Polymer Chemistry and Materials Science
- Polymer Modification : Incorporating 2-(Cyclopropylmethyl)triazol-4-amine into polymer structures enhances their properties, such as mechanical strength, thermal stability, and solubility .
- Materials Design : Researchers explore its use in designing novel materials, including functional coatings, sensors, and drug delivery systems .
Supramolecular Chemistry and Bioconjugation
- Supramolecular Assemblies : The compound participates in supramolecular interactions, leading to self-assembled structures with potential applications in nanotechnology and drug delivery .
- Bioconjugation : Its functional groups allow efficient bioconjugation, enabling targeted drug delivery and imaging .
Chemical Biology and Fluorescent Imaging
- Chemical Probes : Researchers employ This compound as a chemical probe to study biological processes and pathways .
- Fluorescent Tags : Its fluorescent properties make it valuable for cellular imaging and tracking specific biomolecules .
Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. In Azoles - Synthesis, Properties, Applications and Perspectives (pp. 1–21). IntechOpen. DOI: 10.5772/intechopen.92692
Future Directions
The future directions in the research of 1,2,4-triazole derivatives, including 2-(Cyclopropylmethyl)triazol-4-amine, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The wide range of potential pharmaceutical activities of these compounds, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities, make them a promising area of research .
Mechanism of Action
Target of Action
Triazole compounds, including 1,2,4-triazoles, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Mode of Action
The interaction between similar triazole compounds and their targets often involves the formation of hydrogen bonds and dipole interactions . For instance, the interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone involves the formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to the formation of spiro compounds .
Biochemical Pathways
Triazole compounds are known to affect various biochemical pathways due to their wide spectrum of biological activity .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar triazole compounds .
Result of Action
Triazole compounds are known for their multidirectional biological activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Action Environment
The synthesis of similar triazole compounds has been carried out under various conditions, including green chemistry conditions involving ultrasound chemistry and mechanochemistry .
properties
IUPAC Name |
2-(cyclopropylmethyl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-6-3-8-10(9-6)4-5-1-2-5/h3,5H,1-2,4H2,(H2,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKNBINCJLTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2N=CC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2408088.png)

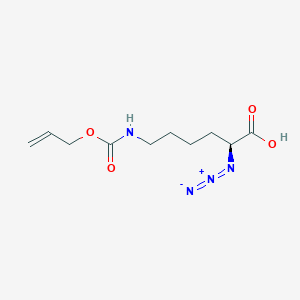
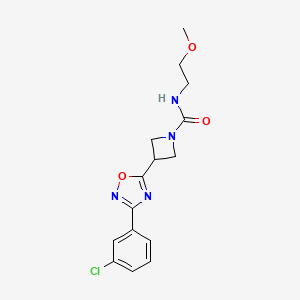


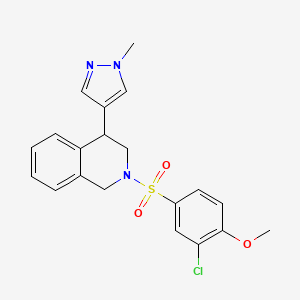
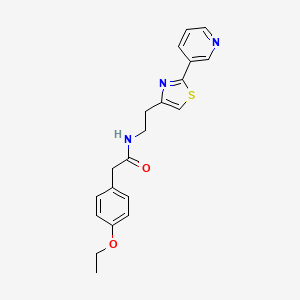


![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

![5,7-Dimethylimidazo[1,2-a]pyrimidine-2,3-dicarbonitrile](/img/structure/B2408109.png)
![(2Z)-6-bromo-2-[(3-fluoro-4-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2408111.png)